

# comparative spectral analysis of 2-, 3-, and 4-aminobenzoic acid

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## Compound of Interest

Compound Name: 3-Aminobenzoate

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A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral characteristics of the three positional isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). Understanding the distinct spectral fingerprints of these isomers is crucial for their identification, quantification, and quality control in research and pharmaceutical development. This document summarizes key spectral data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

## Physicochemical Properties

The position of the amino group relative to the carboxylic acid group significantly influences the physicochemical properties of these isomers, which in turn affects their spectral behavior.

Property	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
Molar Mass	137.14 g/mol	137.14 g/mol	137.14 g/mol
Melting Point	146-148 °C	174 °C	187-189 °C
pKa (COOH)	~2.05	~3.07	~2.38
pKa (NH3+)	~4.95	~4.73	~4.85

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, influenced by the position of the amino and carboxyl groups. The absorption maxima ( $\lambda_{\text{max}}$ ) are sensitive to the solvent and pH.

Isomer	$\lambda_{\text{max}}$ 1 (nm)	$\lambda_{\text{max}}$ 2 (nm)	$\lambda_{\text{max}}$ 3 (nm)
2-Aminobenzoic Acid	~220	~250	~330
3-Aminobenzoic Acid	194	226	272[1]
4-Aminobenzoic Acid	194	226	278[2]

Note:  $\lambda_{\text{max}}$  values can vary depending on the solvent and pH. A previous study reported that the UV absorption of PABA in water has an absorption maximum of 260 nm and a second absorption band at a wavelength less than 240 nm.[3]

## Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare stock solutions of each aminobenzoic acid isomer (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.
- **Working Solution:** Dilute the stock solution with the chosen solvent to a final concentration of approximately 10  $\mu\text{g/mL}$ .
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Measurement:** Record the absorbance spectrum from 200 to 400 nm using the solvent as a blank.
- **Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) for each isomer.

## Infrared (IR) Spectroscopy

The IR spectra of the aminobenzoic acid isomers show characteristic absorption bands for the amino ( $-\text{NH}_2$ ), carboxyl ( $-\text{COOH}$ ), and aromatic ring C-H and C=C functional groups. The

positions of these bands are influenced by intramolecular hydrogen bonding and the substitution pattern.[4]

Functional Group	2-Aminobenzoic Acid (cm <sup>-1</sup> )	3-Aminobenzoic Acid (cm <sup>-1</sup> )	4-Aminobenzoic Acid (cm <sup>-1</sup> )
O-H Stretch (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)	3300-2500 (broad)
N-H Stretch (Amine)	3470, 3360	3460, 3370	3460, 3360
C=O Stretch (Carboxylic Acid)	1680	1695	1675
C=C Stretch (Aromatic)	~1600, 1580, 1450	~1610, 1590, 1460	~1600, 1445
C-N Stretch	~1250	~1230	~1296

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Mix a small amount of the solid aminobenzoic acid isomer with dry potassium bromide (KBr) powder (approximately 1:100 ratio). Grind the mixture to a fine powder.
- **Pellet Formation:** Press the KBr mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use an FTIR spectrometer.
- **Measurement:** Record the spectrum in the range of 4000-400 cm<sup>-1</sup>.
- **Analysis:** Identify the characteristic absorption bands and compare them among the isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer. The chemical shifts are highly dependent on

the electron-donating or -withdrawing effects of the substituents.

### <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>, δ in ppm)

Proton	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
-COOH	~11.5	~12.45	~11.91[5]
-NH <sub>2</sub>	~5.5	~5.29	~5.82[5]
Aromatic H	6.5-7.8 (m)	6.73-7.15 (m)[5]	6.51-7.61 (m)[5]

### <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>, δ in ppm)

Carbon	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
-COOH	~169	~168.3[5]	~167.9[5]
C-NH <sub>2</sub>	~150	~149.2[5]	~153.5[5]
C-COOH	~112	~131.7[5]	~117.3[5]
Aromatic C	115-134	114.9-129.3[5]	113.0-131.7[5]

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. While the isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation. Electrospray ionization (ESI) is a common technique for these compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

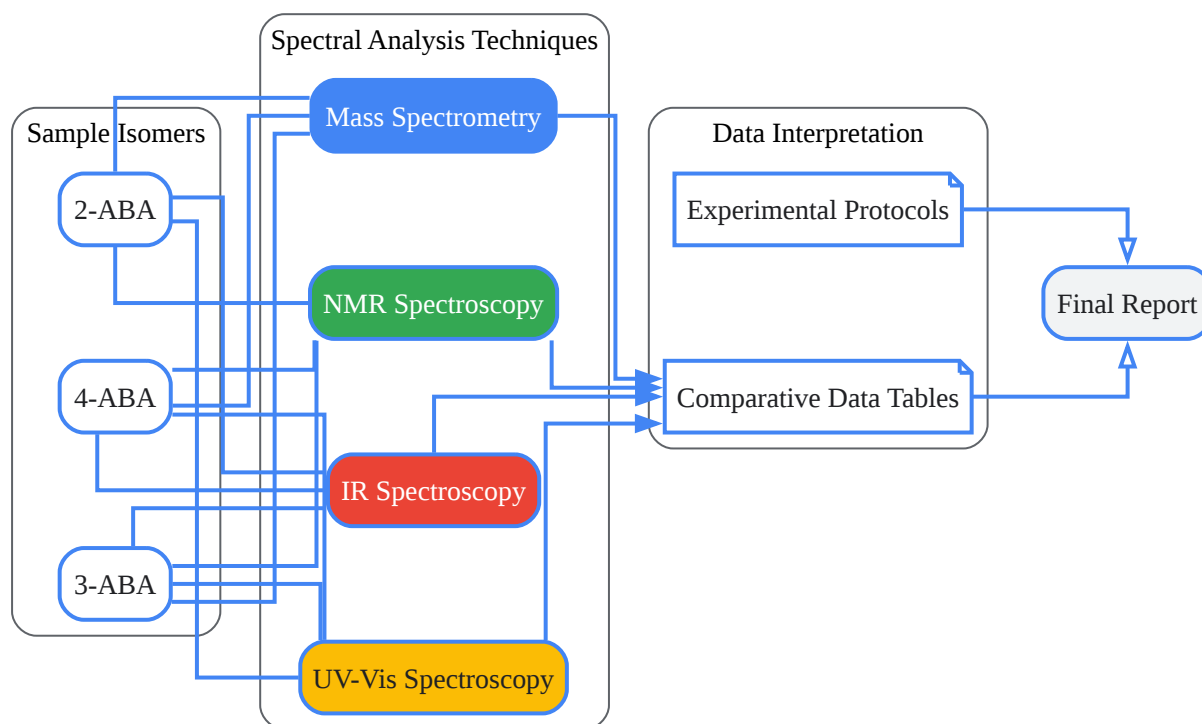
Isomer	Molecular Ion $[M+H]^+$ (m/z)	Key Fragment Ions (m/z)
2-Aminobenzoic Acid	138.05	120 ( $[M+H-H_2O]^+$ ), 92 ( $[M+H-HCOOH]^+$ )
3-Aminobenzoic Acid	138.05	120 ( $[M+H-H_2O]^+$ ), 92 ( $[M+H-HCOOH]^+$ )
4-Aminobenzoic Acid	138.05	120 ( $[M+H-H_2O]^+$ ), 92 ( $[M+H-HCOOH]^+$ )

Note: Fragmentation patterns can be very similar and may require high-resolution mass spectrometry or tandem MS (MS/MS) for differentiation.

## Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10  $\mu\text{g/mL}$ ) in a suitable solvent mixture like 50:50 methanol:water with 0.1% formic acid.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Measurement: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
- Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

## Visualizations



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Caption: Workflow for the comparative spectral analysis of aminobenzoic acid isomers.

## Conclusion

The three isomers of aminobenzoic acid, while structurally similar, exhibit distinct spectral properties that allow for their differentiation and characterization. This guide provides a foundational comparison of their UV-Vis, IR, NMR, and Mass spectra. For researchers and professionals in drug development, leveraging these spectral differences is essential for ensuring the identity, purity, and quality of these compounds in their applications. The provided experimental protocols offer a starting point for obtaining reliable and reproducible spectral data.

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